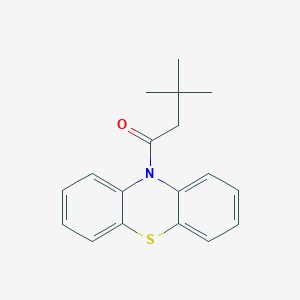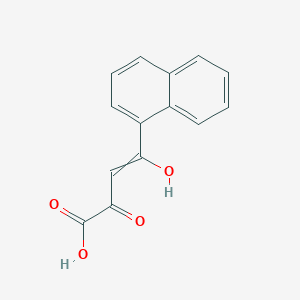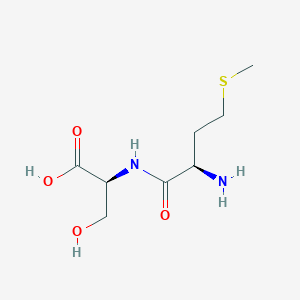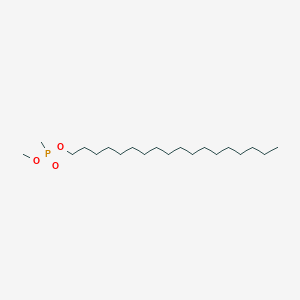
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- typically involves the oxidative cyclocondensation of 2-aminophenols. This reaction is facilitated by the presence of oxidizing agents, which help in the formation of the phenoxazinone core. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenoxazinone core, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the hydroxyl or amide groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various phenoxazinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include oxidative stress pathways, apoptosis, and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chandrananimycin A: Another phenoxazinone derivative with similar biological activities.
Exfoliazone: A natural product with a phenoxazinone core, known for its antimicrobial properties.
Uniqueness
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- is unique due to its specific structural features and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
664355-13-9 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-hydroxy-N-(3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c17-7-14(19)16-9-5-10-13(6-11(9)18)20-12-4-2-1-3-8(12)15-10/h1-6,17H,7H2,(H,16,19) |
InChI-Schlüssel |
FZSQLOMULZHCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)



![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)

![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)

![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)

